molecular formula C9H12Cl2FN B1427348 3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride CAS No. 377084-01-0

3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride

Cat. No. B1427348
M. Wt: 224.1 g/mol
InChI Key: OXACQJVYTICREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl2FN . It is used in organic chemistry as a building block .


Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a phenyl ring substituted with a chlorine and a fluorine atom attached to the other end .

Scientific Research Applications

  • Antioxidant and Green Catalysts

    • Application: Fluoxetine, a compound structurally similar to the one you mentioned, has been used as a scaffold to design molecular antioxidants and green catalysts .
    • Method: Researchers synthesized fluoxetine analogues incorporating a selenium nucleus, expanding its antioxidant potential by enabling a hydroperoxides-inactivating, glutathione peroxidase (GPx)-like activity .
    • Results: The synthesized selenouoxetine derivatives showed both radical scavenging and peroxidatic activity, making them effective tandem antioxidants .
  • Antidepressant Molecules

    • Application: Compounds similar to “3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” have been used in the synthesis of antidepressant molecules .
    • Method: These compounds are synthesized through metal-catalyzed reactions .
    • Results: The synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Thermal Decomposition Studies

    • Application: Fluoxetine hydrochloride, a compound similar to the one you mentioned, has been used in studies of thermal decomposition .
    • Method: The compound was heated up to 230 °C, and the resulting solid was analyzed using GC–MS .
    • Results: The analysis revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .
  • Tyrosinase Inhibitors

    • Application: The 3-chloro-4-fluorophenyl motif has been used to identify inhibitors of tyrosinase from Agaricus bisporus .
    • Method: Researchers synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes .
    • Results: The presence of this fragment improved the tyrosinase inhibition in these new chemotypes .
  • Synthesis of Antidepressant Molecules

    • Application: The 3-chloro-4-fluorophenyl motif has been used in the synthesis of antidepressant molecules .
    • Method: These compounds are synthesized through metal-catalyzed reactions .
    • Results: The synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Pyrrole-based Medicinal Compounds

    • Application: Pyrrole subunit, which can be synthesized using similar compounds, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and many more .
    • Method: Pyrrole and pyrrole containing analogs are synthesized using various chemical reactions .
    • Results: The synthesized pyrrole-based compounds have shown effectiveness in various therapeutic applications .

Safety And Hazards

The specific safety and hazard information for “3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” is not available in the resources I have . As with any chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN.ClH/c10-8-4-3-7(2-1-5-12)9(11)6-8;/h3-4,6H,1-2,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXACQJVYTICREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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